Unambiguous Structural Verification via First-Time X-ray Crystallography
The definitive three-dimensional structure of the title compound was unequivocally confirmed for the first time via single-crystal X-ray diffraction (XRD), resolving prior ambiguity in the literature [1]. This analysis provides a quantitative benchmark for identity verification and purity assessment. In contrast, many related pentacycloundecane derivatives lack this level of structural characterization, relying solely on less definitive techniques like NMR or mass spectrometry, which can lead to misassignment or failure to detect structural isomers [2].
| Evidence Dimension | Structural Characterization Completeness |
|---|---|
| Target Compound Data | Single-crystal X-ray structure solved, providing precise bond lengths, angles, and absolute configuration. |
| Comparator Or Baseline | General class of pentacycloundecane derivatives: Characterized primarily by NMR and MS; single-crystal XRD data often absent. |
| Quantified Difference | Qualitative (presence vs. absence of definitive structural proof). |
| Conditions | X-ray diffractometer, Mo Kα radiation, 100 K [1]. |
Why This Matters
For applications requiring regulatory documentation, patent filing, or quality control in advanced synthesis, the availability of a validated crystal structure eliminates ambiguity and ensures batch-to-batch consistency, directly impacting procurement decisions.
- [1] Cordes, D. B., Smellie, I. A., & Chalmers, B. A. Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one. Molbank, 2024, 2024(3), M1862. View Source
- [2] Onajole, O. K., et al. Synthesis and NMR assignment of pentacycloundecane precursors of potential pharmaceutical agents. Magnetic Resonance in Chemistry, 2010, 48(5), 349-356. View Source
